![molecular formula C14H15BFNO2 B2419581 (2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid CAS No. 1312922-65-8](/img/structure/B2419581.png)
(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly notable for its application in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of a fluoro-substituted benzene derivative with a boron-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as crystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the fluoro and amino groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
This boronic acid derivative is increasingly recognized for its utility as an intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biomolecules enhances its effectiveness in developing drugs targeting diseases such as cancer. The compound’s structural attributes allow it to participate in critical reactions that lead to the formation of biologically active molecules .
Case Study: Anticancer Agents
Research has demonstrated that compounds similar to (2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid can be utilized in synthesizing potent anticancer agents. For instance, its application in the Suzuki-Miyaura cross-coupling reaction facilitates the construction of complex structures that exhibit significant cytotoxicity against various cancer cell lines .
Material Science
Development of Advanced Materials
In material science, this compound is employed in creating advanced materials, including polymers and nanomaterials. The unique boronic acid functionality contributes to enhanced properties such as conductivity and mechanical strength, making these materials suitable for electronic and structural applications .
Table 1: Properties of Boronic Acid Derivatives in Material Science
Property | Value | Application Area |
---|---|---|
Conductivity | High | Electronic devices |
Mechanical Strength | Enhanced | Structural materials |
Thermal Stability | Improved | High-temperature applications |
Organic Synthesis
Reagent in Cross-Coupling Reactions
This compound serves as a valuable reagent in various organic synthesis processes, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. These reactions are crucial for building complex organic molecules efficiently, which is essential for both academic research and industrial applications .
Example Reaction:
The reaction of this compound with aryl halides can yield biaryl compounds that are significant in drug discovery.
Diagnostics
Enhancing Diagnostic Tools
The application of this compound extends to the development of diagnostic tools. It aids in detecting specific biomolecules, thereby enhancing the sensitivity and specificity of tests used in clinical settings .
Case Study: Biomolecule Detection
In one study, derivatives of this compound were utilized to create sensors capable of detecting glucose levels with high precision. The boronic acid moiety interacts with diols present in glucose, allowing for selective detection .
Mechanism of Action
The mechanism by which (2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluoro and amino groups may also participate in additional interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in organic synthesis and medicinal chemistry.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both fluoro and amino groups, which enhance its reactivity and provide additional functionalization options. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .
Biological Activity
(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid, with the CAS number 1312922-65-8, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a boronic acid group, and a methyl(phenyl)amino side chain. Its applications span across organic synthesis and medicinal chemistry, particularly in enzyme inhibition and as a biochemical probe.
The biological activity of this compound primarily involves its ability to interact with various biological targets through the boronic acid functional group. This interaction can lead to reversible covalent bonding with hydroxyl or amino groups on proteins, resulting in enzyme inhibition or activation.
Enzyme Inhibition
- Serine Proteases : The compound has been shown to inhibit serine proteases such as trypsin and chymotrypsin by forming covalent bonds with the serine residue in their active sites. This inhibition can significantly impact proteolytic pathways.
- Tyrosine Kinases : It also inhibits tyrosine kinases, which play critical roles in cell signaling and regulation of gene expression. By altering the phosphorylation states of proteins, this compound can influence various cellular processes.
Biological Applications
The versatility of this compound allows it to be explored in several biological contexts:
- Cancer Research : Studies have indicated that this compound may serve as a potential anticancer agent by inhibiting receptor tyrosine kinases (RTKs), which are often overactive in cancerous cells .
- Viral Inhibition : Recent research highlights its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), crucial for viral replication. In vitro assays demonstrate that it can reduce Mpro activity by approximately 23% at a concentration of 20 μM .
Case Study 1: Inhibition of SARS-CoV-2 Mpro
A study focused on the design and synthesis of β-amido boronic acids revealed that compounds similar to this compound exhibited significant inhibitory activity against the Mpro of SARS-CoV-2. The selectivity for Mpro over other proteases suggests potential therapeutic applications in treating COVID-19 .
Case Study 2: Targeting Serine Proteases
In another investigation, the inhibitory effects of boronic acids on serine proteases were evaluated. The study confirmed that this compound effectively inhibited trypsin and chymotrypsin, showcasing its utility in biochemical assays and potential therapeutic applications.
The compound's biochemical properties are characterized by its ability to form stable complexes with various biomolecules. These interactions can be exploited for analytical techniques, including:
- Affinity Chromatography : Utilizing its binding capabilities to isolate specific proteins.
- Fluorescent Probes : Modifying the compound to create probes for imaging biological processes.
Comparative Analysis
To better understand the unique features of this compound, a comparison with similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
2-Fluoro-5-methylphenylboronic acid | Lacks amino side chain | Simpler structure |
4-Bromo-3-fluorophenylboronic acid | Different halogen substitution | Used in similar reactions |
3-Amino-4-fluorophenylboronic acid | Contains amino group | Potential for diverse activities |
This table illustrates how the specific functionalities of this compound enhance its reactivity and biological activity compared to other boronic acids.
Properties
IUPAC Name |
[2-fluoro-5-[(N-methylanilino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BFNO2/c1-17(12-5-3-2-4-6-12)10-11-7-8-14(16)13(9-11)15(18)19/h2-9,18-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOIVXBOXYBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN(C)C2=CC=CC=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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